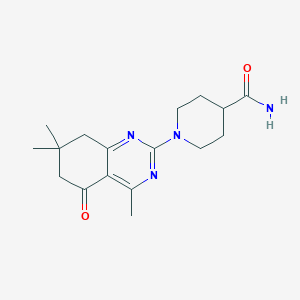

![molecular formula C12H14N2OS2 B4614962 3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)

3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone

Overview

Description

The chemical compound "3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone" belongs to the thiazolidinone and imidazolidinone classes, which are significant for their diverse biological activities and potential in medicinal chemistry. These compounds have been synthesized and studied for various chemical reactions and properties, contributing to the field of organic and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of similar thiazolidinone and imidazolidinone derivatives involves the condensation of appropriate thiosemicarbazides with aldehydes or ketones, leading to a variety of functionalized compounds. For example, Mahmoud et al. (2011) described the synthesis and reactions of thiazolidinone derivatives through reactions with amines, hydrazine hydrate, and active methylene compounds (Mahmoud et al., 2011).

Molecular Structure Analysis

The structure of thiazolidinone derivatives has been elucidated using various spectroscopic methods. Spectroscopic techniques, including NMR and X-ray diffraction, play a crucial role in determining the configuration and conformation of these molecules. Fresneau et al. (1999) utilized NMR to elucidate the stereochemistry of 5-arylmethylene-2-thioxo-4-imidazolidinones derivatives (Fresneau et al., 1999).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cycloadditions, leading to novel compounds with potential biological activities. Ead et al. (1990) explored cycloaddition reactions of 5-(2-thienyl)methylene derivatives, demonstrating the versatility of thiazolidinones in organic synthesis (Ead et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are fundamental for understanding the behavior and application potential of these compounds. Ogawa et al. (2007) determined the crystal structure of a related thioxo-imidazolidinone, providing insights into its solid-state properties (Ogawa et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the development of thiazolidinone and imidazolidinone derivatives as pharmaceuticals. Studies on the synthesis and biological evaluation of these compounds offer valuable information on their chemical behavior and potential uses. Chandrappa et al. (2009) synthesized thiazolidinone derivatives and evaluated their cytotoxicity, highlighting the importance of the thiazolidinone moiety in anticancer activity (Chandrappa et al., 2009).

Scientific Research Applications

Novel Photochemical Rearrangements

Research by Bhatia et al. (1998) explores the photochemical rearrangements of dihydro-1,3-thiazines, leading to the formation of thiazolidine derivatives. These transformations could be foundational for developing photo-responsive materials or compounds with unique photochemical properties, potentially including derivatives similar to the compound (Bhatia et al., 1998).

Cycloaddition Reactions and Antimicrobial Activities

Ead et al. (1990) investigated the cycloaddition reactions of 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones, highlighting the method's selectivity and the antimicrobial potential of the products. This suggests that structurally similar compounds could serve as precursors in synthesizing new materials with antimicrobial properties (Ead et al., 1990).

Antioxidant and Antimicrobial Activities

A study by Üngören et al. (2015) on 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives demonstrates significant antimicrobial and antioxidant activities, indicating the potential of thiazolidinone derivatives in developing new antioxidant and antimicrobial agents (Üngören et al., 2015).

Synthesis and Biological Activities

Research into the synthesis and evaluation of antibacterial and antifungal activities of imidazolidineiminothione and imidazolidin-2-one derivatives by Ammar et al. (2016) illustrates the versatility of thiazolidinone frameworks in medicinal chemistry, potentially applicable to the compound of interest for developing new therapeutic agents (Ammar et al., 2016).

Gold(I) Complexes Catalyzed Reactions

Zhang et al. (2009) described the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes, indicating potential catalytic applications for similar imidazolidinone derivatives in organic synthesis and industrial chemistry (Zhang et al., 2009).

properties

IUPAC Name |

(5Z)-3-ethyl-1-methyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-4-14-11(15)10(13(3)12(14)16)7-9-6-5-8(2)17-9/h5-7H,4H2,1-3H3/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYADFLLSMPSS-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(S2)C)N(C1=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=C(S2)C)/N(C1=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)

![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)

![N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4614899.png)

![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)

![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4614908.png)

![3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4614910.png)

![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4614932.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![4-{1-cyano-2-[5-(4-fluoro-2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B4614955.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)